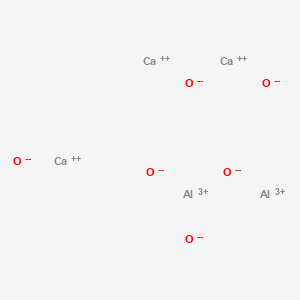
Dialuminium tricalcium hexaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dialuminium tricalcium hexaoxide is typically synthesized by mixing aluminum oxide (Al₂O₃) and calcium oxide (CaO) in a stoichiometric ratio. The mixture is then subjected to high temperatures, around 1535°C, to facilitate the reaction and form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the calcination of a mixture of aluminum oxide and calcium oxide at high temperatures. This process ensures the formation of a homogeneous product with consistent properties .
Análisis De Reacciones Químicas
Types of Reactions
Dialuminium tricalcium hexaoxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form different oxides.
Reduction: It can be reduced to its constituent elements under specific conditions.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids and bases. For example, it reacts with hydrochloric acid to form aluminum chloride and calcium chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with hydrochloric acid produces aluminum chloride and calcium chloride .
Aplicaciones Científicas De Investigación
Dialuminium tricalcium hexaoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions.
Biology: It is studied for its potential use in biomedical applications, such as bone repair materials.
Medicine: It is explored for its potential in drug delivery systems.
Mecanismo De Acción
The mechanism of action of dialuminium tricalcium hexaoxide involves its ability to form strong bonds with other materials. This property makes it an effective binding agent in cement and other construction materials. At the molecular level, it interacts with other compounds through ionic and covalent bonding, contributing to its stability and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
Tricalcium aluminate (Ca₃Al₂O₆): Similar in composition but differs in its hydration properties.
Calcium aluminate cement (CaO·Al₂O₃): Used in high-temperature applications but has different binding properties.
Uniqueness
Dialuminium tricalcium hexaoxide is unique due to its high-temperature stability and excellent binding properties, making it a preferred choice in the construction industry .
Propiedades
Número CAS |
12042-78-3 |
|---|---|
Fórmula molecular |
Al2Ca3O6 |
Peso molecular |
270.19 g/mol |
Nombre IUPAC |
dialuminum;tricalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.3Ca.6O/q2*+3;3*+2;6*-2 |
Clave InChI |
HOOWDPSAHIOHCC-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)

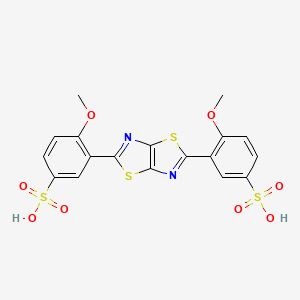

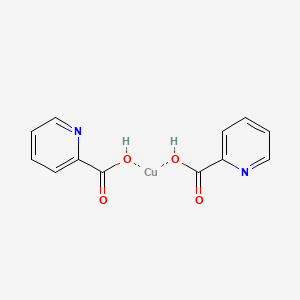

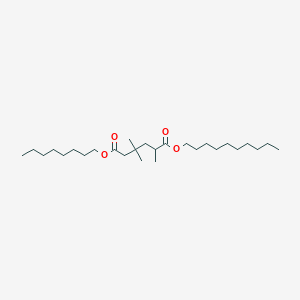
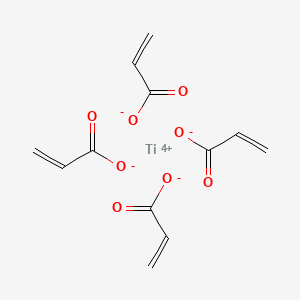
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)
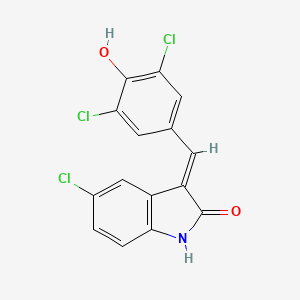
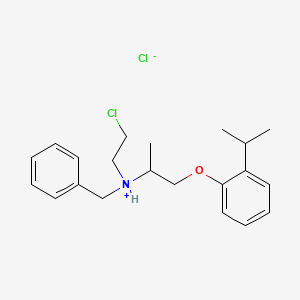
![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)


